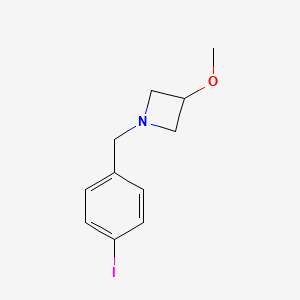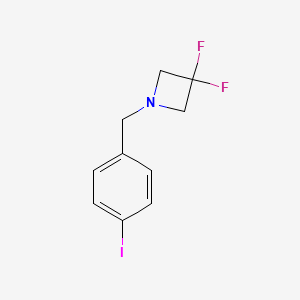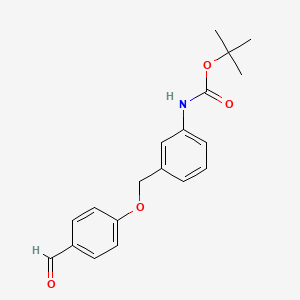
tert-Butyl (3-((4-formylphenoxy)methyl)phenyl)carbamate
Overview
Description
Tert-Butyl (3-((4-formylphenoxy)methyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3-((4-formylphenoxy)methyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-((4-formylphenoxy)methyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Directed Lithiation : Tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate is employed in scientific research for directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds (Smith, El‐Hiti, & Alshammari, 2013).
Enantioselective Synthesis : This compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of nucleosides (Ober, Marsch, Harms, & Carell, 2004).
Diels-Alder Reactions : It is utilized in Diels-Alder reactions to prepare 2-amido substituted furans, which are significant in the synthesis of various organic compounds (Padwa, Brodney, & Lynch, 2003).
Organic Synthesis Building Blocks : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related class of compounds, are useful building blocks in organic synthesis. They can react with organometallics to give N-(Boc)-protected nitrones, which are valuable intermediates in organic chemistry (Guinchard, Vallée, & Denis, 2005).
Intermediate in Pharmaceutical Synthesis : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds like osimertinib (AZD9291), an anti-cancer medication (Zhao, Guo, Lan, & Xu, 2017).
Synthesis of 1,2-Diols : Tert-Butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and DTBB to produce functionalized carbamates, which can be deprotected to give substituted 1,2-diols, useful in various chemical syntheses (Ortiz, Guijarro, & Yus, 1999).
Asymmetric Mannich Reaction : It is used in the asymmetric Mannich reaction to synthesize chiral amino carbonyl compounds, which are key intermediates in several organic reactions (Yang, Pan, & List, 2009).
properties
IUPAC Name |
tert-butyl N-[3-[(4-formylphenoxy)methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(22)20-16-6-4-5-15(11-16)13-23-17-9-7-14(12-21)8-10-17/h4-12H,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXUXGLFUADFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-((4-formylphenoxy)methyl)phenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



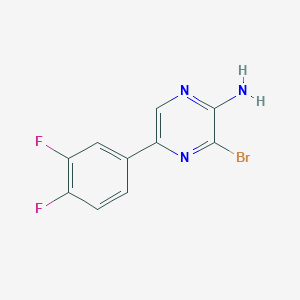

![6-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8171654.png)
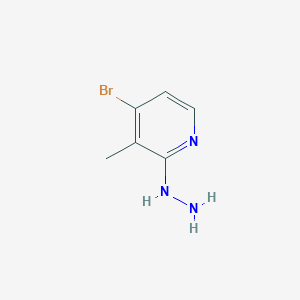
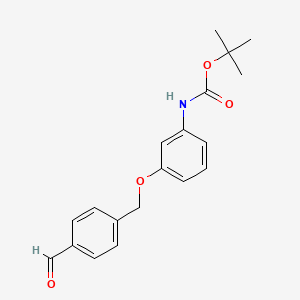
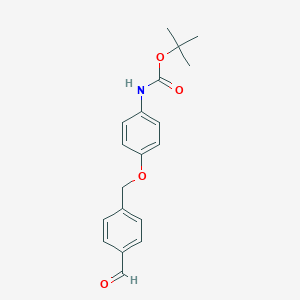
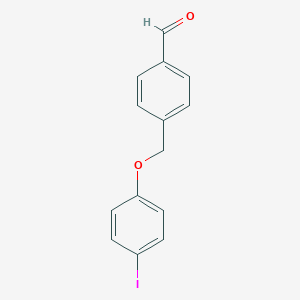
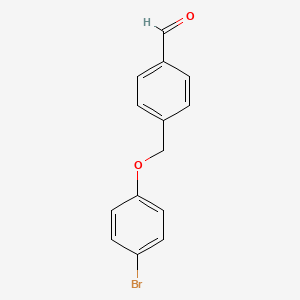

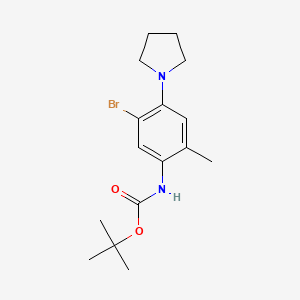
![3-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171737.png)
![1-[(4-Iodophenyl)methyl]azetidine](/img/structure/B8171738.png)
